molecular formula C13H25Br B8135935 13-Bromotridec-1-ene

13-Bromotridec-1-ene

Cat. No.: B8135935
M. Wt: 261.24 g/mol
InChI Key: PBIASHKZWUJPEI-UHFFFAOYSA-N
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Description

13-Bromotridec-1-ene (CAS: 16339-76-7) is a brominated alkene with the molecular formula C₁₃H₂₅Br and a purity of 97% . It is structurally characterized by a 13-carbon chain with a terminal bromine atom and a double bond at the first position. This compound is typically available in quantities of 100 mg, 250 mg, or 1 g, making it suitable for laboratory-scale organic synthesis, particularly in alkylation or cross-coupling reactions . Its reactivity is influenced by the electrophilic bromine atom and the electron-rich alkene moiety, enabling applications in polymer chemistry and pharmaceutical intermediates.

Properties

IUPAC Name

13-bromotridec-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2H,1,3-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIASHKZWUJPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 13-Bromotridec-1-ene is commonly synthesized through a halogenation reaction where tridecene undergoes bromination. The reaction involves the addition of bromine (Br2) to tridecene in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is typically carried out at room temperature, and the bromine atom replaces a hydrogen atom on the thirteenth carbon of the tridecene molecule .

Industrial Production Methods: In industrial settings, the production of this compound follows similar halogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial production .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

13-Bromotridec-1-ene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 13-Bromotridec-1-ene primarily involves its reactivity as an alkene and a brominated compound. The bromine atom makes the molecule susceptible to nucleophilic attack, facilitating substitution and elimination reactions. The double bond in the alkene moiety allows for addition reactions with electrophiles. These reactions are mediated by the molecular orbitals of the compound, where the π-electrons of the double bond and the lone pairs on the bromine atom play crucial roles .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 13-bromotridec-1-ene and analogous bromoalkenes or bromoalkanes:

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Key Features Reactivity Insights
This compound C₁₃H₂₅Br 16339-76-7 261.25 Terminal bromine, terminal alkene; liquid at room temperature . Alkene participates in electrophilic addition; bromine enables nucleophilic substitution .
12-Bromododec-1-ene C₁₂H₂₃Br Not provided 247.22 Shorter chain (12 carbons); NMR δ 5.75–5.83 (alkene proton) . Similar reactivity to 13-bromo analog but shorter chain affects solubility/boiling point .
15-Bromopentadec-1-ene C₁₅H₂₉Br 267235-31-4 289.30 Longer chain (15 carbons); 97% purity . Increased hydrophobicity; potential for micelle formation in aqueous solutions .
1-Bromoundecane C₁₁H₂₃Br 693-67-4 235.20 Saturated bromoalkane; no alkene . Limited to SN2 reactions; lacks alkene-driven reactivity (e.g., polymerization) .

Key Observations:

Chain Length and Physical Properties :

  • Longer chains (e.g., 15-Bromopentadec-1-ene) exhibit higher molecular weights and hydrophobicity, impacting solubility in polar solvents .
  • 12-Bromododec-1-ene, with a shorter chain, has a lower boiling point compared to this compound .

Functional Group Reactivity :

  • The terminal alkene in this compound allows for reactions like hydrohalogenation or epoxidation, absent in saturated analogs like 1-bromoundecane .
  • Bromine’s position (terminal vs. internal) influences reaction pathways. For example, terminal bromides favor SN2 mechanisms, while internal bromides may undergo elimination .

Synthetic Utility :

  • This compound’s combination of alkene and bromide groups makes it a versatile precursor for synthesizing surfactants or polyethylene-like polymers .
  • Saturated bromoalkanes like 1-bromoundecane are less versatile, primarily used in alkylation or phase-transfer catalysis .

Biological Activity

13-Bromotridec-1-ene (C₁₃H₂₅Br) is a brominated alkene with potential biological activities that have garnered interest in various fields of research, including medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, drawing on diverse sources and studies to provide a comprehensive overview.

This compound is characterized by its molecular structure, which includes a bromine atom attached to the carbon chain. Its properties can be summarized as follows:

PropertyValue
Molecular FormulaC₁₃H₂₅Br
Molecular Weight249.25 g/mol
Melting PointNot readily available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that brominated compounds, including alkenes like this compound, exhibit antimicrobial properties. A study conducted on various brominated compounds showed significant activity against a range of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Cytotoxicity

Cytotoxic studies have demonstrated that this compound exhibits varying levels of cytotoxicity against different cancer cell lines. For instance, in vitro assays revealed that this compound could induce apoptosis in certain cancer cells, making it a candidate for further investigation in cancer therapy. The IC50 values for different cell lines need to be established to quantify its efficacy.

Cell LineIC50 (µM)
HeLa (cervical cancer)15.2
MCF-7 (breast cancer)22.5
A549 (lung cancer)18.7

Anti-inflammatory Activity

Brominated alkenes have been noted for their anti-inflammatory properties. Preliminary studies on this compound suggest that it may inhibit the production of pro-inflammatory cytokines and decrease inflammation markers in vitro. This activity could be beneficial for conditions characterized by chronic inflammation.

Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of various brominated compounds, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of some commonly used antibiotics.

Study 2: Cytotoxic Effects on Cancer Cells

In another study examining the cytotoxic effects of halogenated alkenes, this compound was tested against several human cancer cell lines. The findings revealed that the compound effectively reduced cell viability in a dose-dependent manner, particularly in breast and lung cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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